Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4'-sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

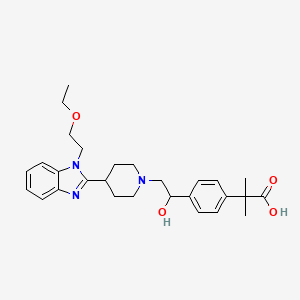

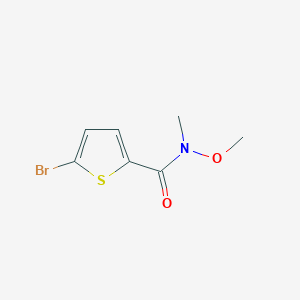

La Daidzeína 7-tri-O-acetil-beta-D-glucurónico ácido metil éster 4’-sulfato es un compuesto bioquímico complejo. Es un derivado de la daidzeína, una isoflavona que se encuentra en la soja y otras legumbres. Este compuesto se utiliza principalmente en entornos de investigación, particularmente en los campos de la proteómica y la bioquímica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Daidzeína 7-tri-O-acetil-beta-D-glucurónico ácido metil éster 4’-sulfato implica múltiples pasos. El material de partida, la daidzeína, se somete a acetilación para introducir grupos acetilo en posiciones específicas. Esto va seguido de glucuronidación, donde se une una porción de ácido glucurónico. Finalmente, el compuesto se metila y sulfata para producir el producto final .

Métodos de producción industrial

el enfoque general implicaría escalar los métodos de síntesis de laboratorio, asegurando la pureza y la consistencia mediante rigurosas medidas de control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

La Daidzeína 7-tri-O-acetil-beta-D-glucurónico ácido metil éster 4’-sulfato puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.

Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o añadir átomos de hidrógeno.

Sustitución: Esta reacción puede reemplazar un grupo funcional por otro

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas y niveles de pH controlados para garantizar la especificidad y el rendimiento .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir formas desacetiladas .

Aplicaciones Científicas De Investigación

La Daidzeína 7-tri-O-acetil-beta-D-glucurónico ácido metil éster 4’-sulfato tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los mecanismos y vías de reacción.

Biología: Se investiga por sus posibles efectos en los procesos celulares y las vías de señalización.

Medicina: Se explora por sus posibles propiedades terapéuticas, particularmente en relación con su compuesto precursor, la daidzeína.

Industria: Se utiliza en el desarrollo de ensayos bioquímicos y técnicas analíticas

Mecanismo De Acción

El mecanismo de acción de Daidzeína 7-tri-O-acetil-beta-D-glucurónico ácido metil éster 4’-sulfato implica su interacción con varios objetivos moleculares. Puede modular la actividad enzimática, influir en la expresión génica y afectar las vías de señalización celular. Las vías específicas implicadas dependen del contexto de su uso y del sistema biológico que se esté estudiando .

Comparación Con Compuestos Similares

Compuestos similares

Daidzeína: El compuesto precursor, conocido por sus propiedades fitoestrogénicas.

Genisteína: Otra isoflavona con actividades biológicas similares.

Biochanina A: Una isoflavona metilada con propiedades farmacológicas distintas

Singularidad

Sus grupos acetilo, ácido glucurónico y sulfato lo diferencian de otras isoflavonas, convirtiéndolo en una valiosa herramienta en la investigación bioquímica .

Propiedades

Fórmula molecular |

C28H26O16S |

|---|---|

Peso molecular |

650.6 g/mol |

Nombre IUPAC |

methyl 3,4,5-triacetyloxy-6-[4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate |

InChI |

InChI=1S/C28H26O16S/c1-13(29)39-23-24(40-14(2)30)26(41-15(3)31)28(43-25(23)27(33)37-4)42-18-9-10-19-21(11-18)38-12-20(22(19)32)16-5-7-17(8-6-16)44-45(34,35)36/h5-12,23-26,28H,1-4H3,(H,34,35,36) |

Clave InChI |

YLYDFNVTVUNKCE-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OS(=O)(=O)O)C(=O)OC)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI)](/img/structure/B12288957.png)

![1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12288966.png)

![Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B12288969.png)

![(6aR,7aR,9S,10S,11aR)-4-Hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-6a,7,7a,9,10,11a-hexahydro-5H-benzo[c][1,4]dioxino[2,3-g]chromen-5-one](/img/structure/B12289014.png)